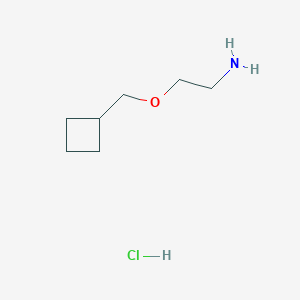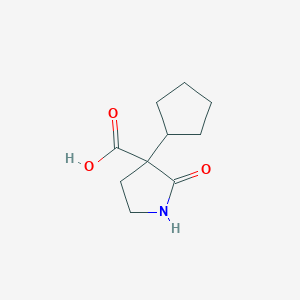![molecular formula C11H11NOS B2868699 3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one CAS No. 338410-40-5](/img/structure/B2868699.png)
3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
A study has reported the [4+2] cycloaddition reaction between (E)-N-((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one . This might provide some insights into the possible chemical reactions involving “3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one”.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 122-123 °C, a boiling point of 304.2±42.0 °C (Predicted), a density of 1.286±0.06 g/cm3 (Predicted), and an acidity coefficient (pKa) of 3.90±0.20 (Predicted) .科学研究应用
DMBT-1 has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential role in cancer research, as well as its potential to inhibit bacterial growth. It has also been studied for its potential to act as a biomarker for the early detection of oral cancer. Additionally, DMBT-1 has been studied for its potential role in the development of drugs for the treatment of bacterial infections.
作用机制
The mechanism of action of DMBT-1 is not fully understood. However, it is believed that DMBT-1 may act as an inhibitor of bacterial growth by binding to bacterial cell walls and disrupting their structure. Additionally, DMBT-1 may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
DMBT-1 has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, which could potentially lead to the development of new antibiotics. Additionally, DMBT-1 has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells. Finally, DMBT-1 has been studied for its potential role in the early detection of oral cancer, as it is present in higher concentrations in cancerous tissue than in healthy tissue.
实验室实验的优点和局限性
The main advantage of using DMBT-1 in lab experiments is its relative ease of synthesis. Additionally, its small size makes it amenable to a variety of techniques, such as chromatography and spectroscopy. However, there are some limitations to using DMBT-1 in lab experiments. For example, it is not very stable in solution, and its structure is easily altered by the presence of other molecules. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
The potential applications of DMBT-1 are vast, and there are many possible future directions for research. One potential future direction is to further study its potential role in the early detection of oral cancer. Additionally, further research could be done to explore its potential as an antibiotic and its potential to inhibit bacterial growth. Additionally, further research could be done to explore its potential as an antioxidant and its ability to scavenge free radicals. Finally, further research could be done to explore its potential as a drug target, as it has been shown to bind to bacterial cell walls.
合成方法
The synthesis of DMBT-1 involves the reaction of three different molecules: benzothiophene, dimethylamine, and formaldehyde. The reaction starts with the addition of benzothiophene to a mixture of dimethylamine and formaldehyde, followed by a condensation reaction that forms the DMBT-1 molecule. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified by column chromatography.
属性
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-2-benzothiophen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXKBXGDRRFSFU-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C2=CC=CC=C2C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)
![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)
![3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2868632.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2868634.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2868636.png)
![6-[4-(Tert-butyl)phenoxy]nicotinamide](/img/structure/B2868638.png)